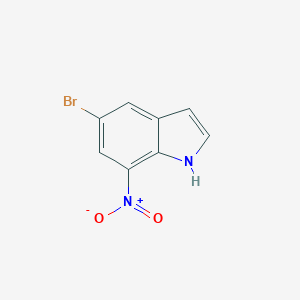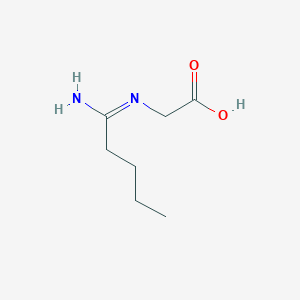
5-(2,5-Dichlorophenyl)-2-furoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-substituted-2,5-dihydro-2-furoic acids, including 5-(2,5-Dichlorophenyl)-2-furoic acid, involves a process of reduction under controlled conditions followed by esterification. For instance, 5-alkyl- and 5-aryl-2-furoic acids have been synthesized under Birch conditions, yielding diastereoisomers with notable spectroscopic properties (Masamune, Ono, & Matsue, 1975).
Molecular Structure Analysis
The molecular structure of compounds like 5-(2,5-Dichlorophenyl)-2-furoic acid is complex. For example, in a study on a similar compound, 5-(3-chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, the structure was investigated using techniques like X-ray crystallography, NMR, MS, and IR (Dong, Wang, & Jin, 2005).
Chemical Reactions and Properties
5-(2,5-Dichlorophenyl)-2-furoic acid can participate in various chemical reactions. For example, its derivatives are known to undergo reactions like phase transfer catalysis, yielding esters with high yield (Li & Wang, 2002).
Physical Properties Analysis
The physical properties of 5-(2,5-Dichlorophenyl)-2-furoic acid derivatives can be deduced from studies on similar compounds. For example, 5-(tetradecyloxy)-2-furancarboxylic acid, a compound with a similar furan structure, has been studied for its hypolipidemic properties, indicating its unique physical characteristics (Parker, Kariya, Grisar, & Petrow, 1977).
Chemical Properties Analysis
The chemical properties of 5-(2,5-Dichlorophenyl)-2-furoic acid can be understood through the lens of its derivatives and similar compounds. Studies on the oxidation of hydroxymethylfurfural to furan-2,5-dicarboxylic acid, for instance, provide insights into the reactivity and potential chemical applications of these compounds (Dutta, Wu, & Mascal, 2015).
Applications De Recherche Scientifique
Synthesis and Spectroscopic Properties : A study by Masamune, Ono, and Matsue (1975) discusses the synthesis of 5-substituted-2-furoic acids under controlled conditions, highlighting their interesting spectroscopic properties. These properties include large long-range coupling constants observed in NMR spectra and high absorption maxima in the IR spectrum (Masamune, Ono, & Matsue, 1975).
Applications in Electronics : Uzun et al. (2020) investigated the electrical and photoelectrical properties of Schottky diodes using new chitin derivatives synthesized with 5-(2,4-dichlorophenyl)-2-furoic acid. This study highlights the potential use of these compounds in electronic applications (Uzun et al., 2020).
Biocatalysis and Polymer Production : Yuan et al. (2019) reviewed the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a derivative of furoic acid. FDCA is a sustainable alternative for polymer production, and this review provides insights into the synthesis methods and applications of such compounds (Yuan et al., 2019).
Catalytic Synthesis : Zhang et al. (2017) presented a novel route to synthesize 2,5-FDCA from furoic acid, demonstrating a transformation pathway in biomass utilizations. This study is significant for understanding the catalytic synthesis processes of these compounds (Zhang et al., 2017).
Photocatalytic Applications : Burguete et al. (2010) explored the photocatalytic oxidation of 2-furoic acid using novel supported photocatalysts. This research demonstrates the potential application of 2-furoic acids in photocatalytic processes (Burguete et al., 2010).
Microbial Degradation and Bioprocessing : Wierckx et al. (2011) discussed the microbial metabolism of furanic compounds, including the degradation of furfural and HMF into furoic acid. This study is essential for understanding the biological pathways and potential applications in bioprocessing (Wierckx et al., 2011).
Biosynthesis and Biotechnology : Wang, Gong, and He (2020) developed a selective oxidation approach for converting furfural into furoic acid using recombinant Escherichia coli. This research indicates the potential of bio-based processes in producing valuable furan-based carboxylic acids (Wang, Gong, & He, 2020).
Propriétés
IUPAC Name |
5-(2,5-dichlorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAZLMGGQQLRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352981 | |
| Record name | 5-(2,5-DICHLOROPHENYL)-2-FUROIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichlorophenyl)-2-furoic acid | |
CAS RN |
186830-98-8 | |
| Record name | 5-(2,5-DICHLOROPHENYL)-2-FUROIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,5-dichlorophenyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



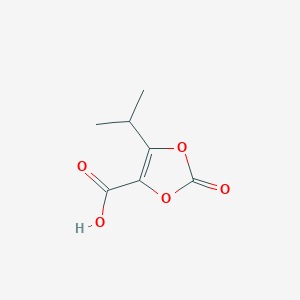
![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)
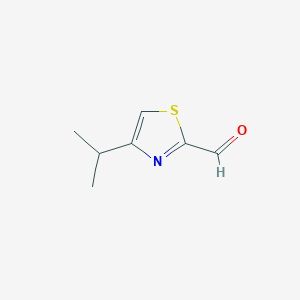
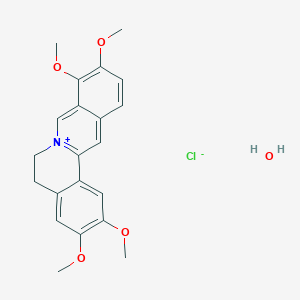
![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)
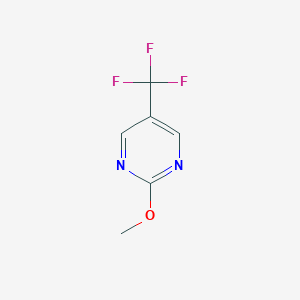
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
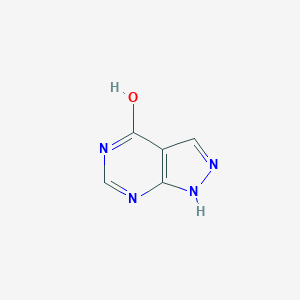
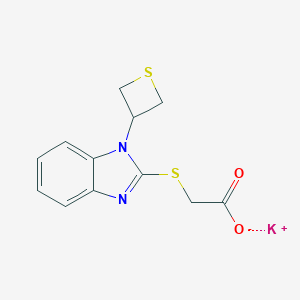
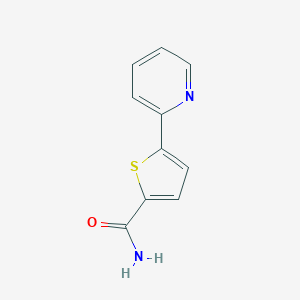
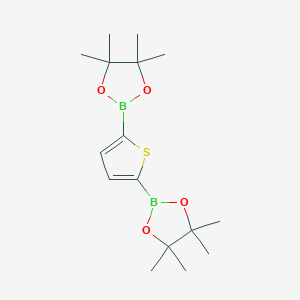
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
